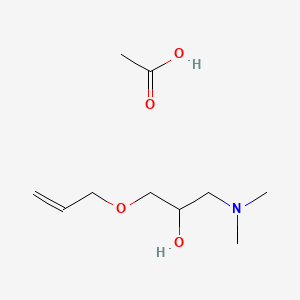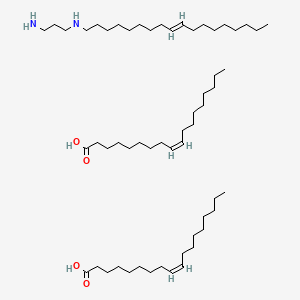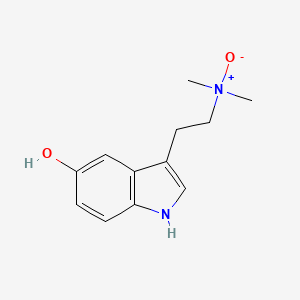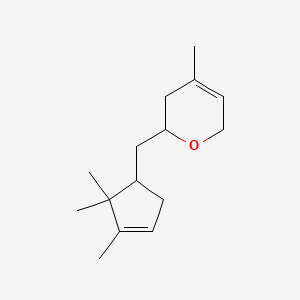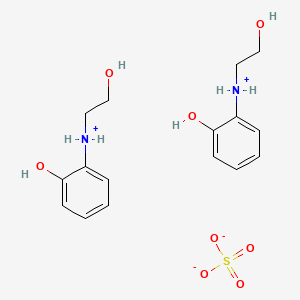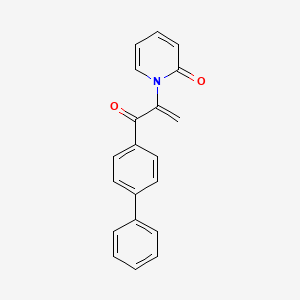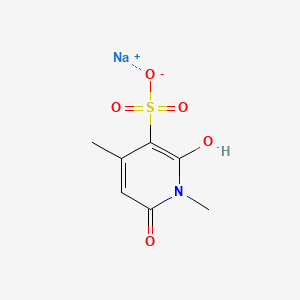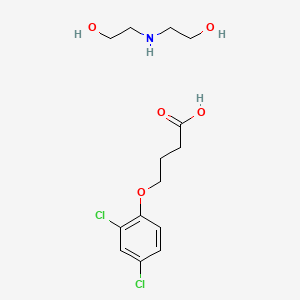
Einecs 259-353-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 259-353-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Méthodes De Préparation
The preparation methods for Einecs 259-353-6 involve several synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through various chemical reactions, including condensation, esterification, and polymerization. The specific synthetic route depends on the desired purity and application of the compound.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired yield and quality. Catalysts and solvents are often used to facilitate the reactions.
Industrial Production: Large-scale production involves the use of reactors and continuous flow systems to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Einecs 259-353-6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the compound into its reduced forms, often altering its chemical properties.
Substitution: Substitution reactions involve replacing one functional group with another. Common reagents include halogens, acids, and bases.
Applications De Recherche Scientifique
Einecs 259-353-6 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for more complex molecules.
Biology: In biological research, this compound is used in the study of cellular processes and biochemical pathways. It can act as an inhibitor or activator of specific enzymes.
Medicine: The compound has potential therapeutic applications, including its use in drug development and formulation. It may exhibit pharmacological properties that are beneficial in treating certain medical conditions.
Industry: this compound is used in the manufacturing of polymers, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of Einecs 259-353-6 involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, altering their activity and leading to various physiological effects. The exact mechanism depends on the specific application and the biological system in which it is used .
Comparaison Avec Des Composés Similaires
Einecs 259-353-6 can be compared with other similar compounds to highlight its uniqueness:
Propriétés
Numéro CAS |
54792-21-1 |
|---|---|
Formule moléculaire |
C14H21Cl2NO5 |
Poids moléculaire |
354.2 g/mol |
Nom IUPAC |
4-(2,4-dichlorophenoxy)butanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C10H10Cl2O3.C4H11NO2/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14;6-3-1-5-2-4-7/h3-4,6H,1-2,5H2,(H,13,14);5-7H,1-4H2 |
Clé InChI |
IMKXPXLHRNNVHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)O.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


